![molecular formula C11H10F3NO2 B14204587 Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- CAS No. 825628-62-4](/img/structure/B14204587.png)
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- typically involves the reaction of benzoic acid derivatives with amines under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzamides.
Scientific Research Applications
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, lacking the trifluoromethyl group.
N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
3-Aminobenzamide: Contains an amino group in addition to the amide group.
Uniqueness
The presence of the trifluoromethyl group in Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- distinguishes it from other benzamides. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it particularly valuable in pharmaceutical and industrial applications .
Properties
CAS No. |
825628-62-4 |
|---|---|
Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
N-[(2R)-1,1,1-trifluoro-4-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,17)/t9-/m1/s1 |
InChI Key |
AMDCPFRQTPLYGU-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
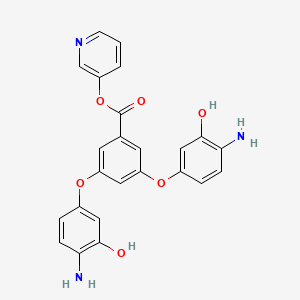
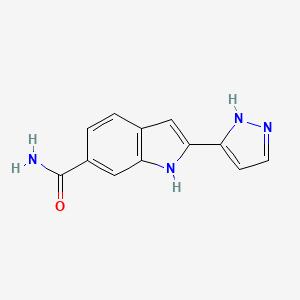
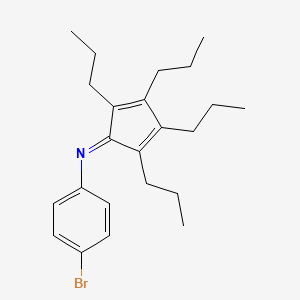
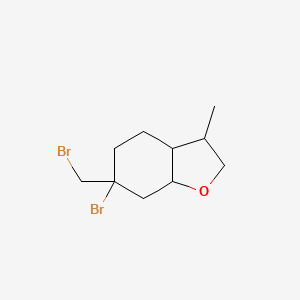

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)
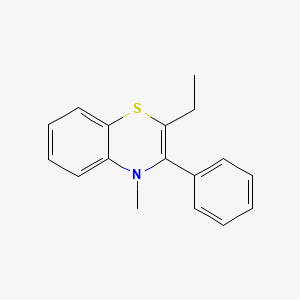
![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)
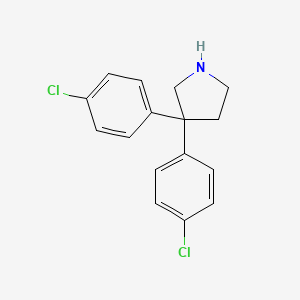
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
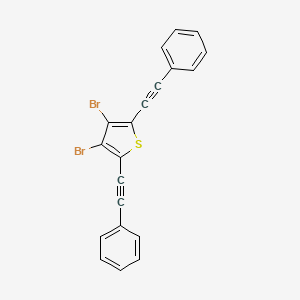

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
